N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. The methylisoxazole-carboxamide moiety is linked via a methylene bridge to the triazine ring.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-12(10(2)25-20-9)13(22)16-8-11-17-14(19-15(18-11)23-3)21-4-6-24-7-5-21/h4-8H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIAGSRLGZCFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholino Group : Enhances solubility and biological activity.
- Triazine Moiety : Known for diverse biological activities.
- Isoxazole Ring : Imparts unique chemical properties.
The molecular formula is with a molecular weight of approximately 284.30 g/mol. The structure can be visualized using chemical drawing software for detailed analysis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazine core.
- Introduction of the morpholino group.
- Coupling with the isoxazole derivative.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated its antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HCT116 | 3.7 | Comparable to doxorubicin |
| MCF7 | 1.2 | More potent than etoposide |
| HEK293 | 5.3 | Moderate activity |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis.
- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial membrane potential.
- Targeting Specific Pathways : Such as those involved in angiogenesis and metastasis.
Case Studies
In a recent investigation published in MDPI, derivatives of this compound were tested for their biological activity:
-
Study on Antiproliferative Effects :
- Compounds showed varying degrees of inhibition across different cancer types.
- Notably, one derivative demonstrated an IC50 value of 2.2 µM against a panel of cancer cell lines.
-
Selectivity Studies :
- The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triazine derivatives, differing primarily in substituents and functional groups. Below is a detailed comparison:
Substituent Variations on the Triazine Core
Key Observations :
- Methoxy vs.
- Morpholino Group: The morpholino substituent at position 6 is conserved in many analogs (e.g., ), contributing to improved solubility and bioavailability due to its polar nature .
Functional Group Modifications
Key Observations :
- Isoxazole-carboxamide vs. Hydrazone-Pyrimidine : The isoxazole-carboxamide group in the target compound may confer distinct binding interactions (e.g., hydrogen bonding via the carboxamide) compared to hydrazone-linked pyrimidine derivatives, which are often associated with intercalation or enzyme inhibition .
- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., ) exhibit broader antimicrobial activity, while carboxamide derivatives like the target compound may prioritize kinase or receptor targeting .
Key Observations :
- The target compound’s synthesis aligns with conventional triazine substitution methods (e.g., ’s Method A), though yields vary depending on substituent complexity.
- Crystallographic data (e.g., ) confirms structural integrity in morpholino-triazine derivatives, supporting the reliability of these synthetic routes .
Research Findings and Trends
- Solubility and Stability: Morpholino-substituted triazines (e.g., ’s bis-morpholino derivatives) exhibit enhanced aqueous solubility compared to chloro- or methyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide, and what are the critical reaction conditions?
- The compound can be synthesized via multi-step procedures involving triazine ring functionalization. A general method includes:
- Step 1 : Chlorination of 1,3,5-triazine derivatives, followed by substitution with morpholine and methoxy groups under basic conditions (e.g., Na2CO3 in water/dioxane at 70–80°C) .
- Step 2 : Coupling the triazine intermediate with 3,5-dimethylisoxazole-4-carboxamide via nucleophilic substitution or amidation.
- Critical factors include temperature control, solvent selection (e.g., ethanol for recrystallization), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- 1H/13C-NMR : Identifies substitution patterns on the triazine ring and confirms the presence of morpholine, methoxy, and isoxazole groups (e.g., δ 3.6–3.8 ppm for morpholine protons) .
- FTIR : Detects carboxamide (C=O stretch at ~1650 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarities to triazine-based kinase inhibitors .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the triazine and isoxazole moieties?
- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance coupling efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and side products .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Systematic substitution : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding .
- Computational docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., imatinib for kinase inhibition) and replicate experiments across labs .
- Structural analogs : Compare bioactivity of derivatives to isolate the role of specific functional groups (e.g., methoxy vs. methyl groups) .
Q. What computational methods are suitable for predicting metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- MD simulations : Analyze binding stability with target proteins over 100 ns trajectories to identify off-target effects .
Q. How can instability in aqueous solutions be mitigated during formulation studies?
- pH optimization : Test buffered solutions (pH 6–8) to minimize hydrolysis of the carboxamide group .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Triazine-Isoxazole Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ | +20% vs. no catalyst |
| Solvent | DMF | Higher solubility |
| Temperature | 80°C (reflux) | Reduces side products |
Table 2 : Comparative Bioactivity of Derivatives
| Derivative | IC₅₀ (EGFR Kinase) | Solubility (mg/mL) |
|---|---|---|
| Morpholine analog | 12 nM | 0.8 |
| Piperazine analog | 18 nM | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
